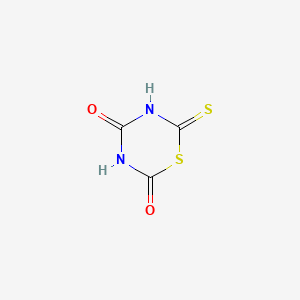

Dihydro-6-thioxo-2H-1,3,5-thiadiazine-2,4(3H)-dione

Description

Properties

CAS No. |

78476-44-5 |

|---|---|

Molecular Formula |

C3H2N2O2S2 |

Molecular Weight |

162.20 g/mol |

IUPAC Name |

6-sulfanylidene-1,3,5-thiadiazinane-2,4-dione |

InChI |

InChI=1S/C3H2N2O2S2/c6-1-4-2(7)9-3(8)5-1/h(H2,4,5,6,7,8) |

InChI Key |

KTCNKXGSWSEDQX-UHFFFAOYSA-N |

Canonical SMILES |

C1(=O)NC(=O)SC(=S)N1 |

Origin of Product |

United States |

Biological Activity

Dihydro-6-thioxo-2H-1,3,5-thiadiazine-2,4(3H)-dione (CAS Number: 78476-44-5) is a heterocyclic compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications, particularly focusing on its antimicrobial, anticancer, and antiparasitic activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 162.19 g/mol. The compound features a thiadiazine ring structure, which is significant for its biological activity.

Synthesis

The synthesis of dihydro-6-thioxo-2H-1,3,5-thiadiazine derivatives typically involves cyclocondensation reactions. Various substituents can be introduced to modify its properties and enhance biological activity. For instance, the introduction of alkyl or halogen groups has been shown to influence the antimicrobial potency of the resulting compounds significantly .

Antimicrobial Activity

Dihydro-6-thioxo-2H-1,3,5-thiadiazine derivatives have demonstrated significant antimicrobial properties. In studies evaluating their effectiveness against various pathogens:

- Staphylococcus aureus : The minimum inhibitory concentration (MIC) was found to be between 6.25–100 μg/mL with a minimum bactericidal concentration (MBC) ranging from 12.5–200 μg/mL .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 6.25–100 | 12.5–200 |

| Aspergillus niger | Not specified | Not specified |

The presence of the thio group in position 6 significantly enhances the cytotoxic action against certain bacterial strains and fungi .

Anticancer Activity

Research indicates that modifications to the thiadiazine structure can lead to compounds with anticancer properties. For instance:

- Compounds with specific substituents have shown cytotoxic effects against various cancer cell lines at concentrations lower than 10 μmol/L .

- A notable derivative containing a furfuryl moiety exhibited promising results as a candidate for future anticancer studies .

Antiparasitic Activity

Dihydro-6-thioxo derivatives have also been evaluated for their antiparasitic effects:

- Some derivatives maintained efficacy against Trichomonas vaginalis, comparable to metronidazole at concentrations around 1 μg/mL .

| Activity Type | Effective Concentration (μg/mL) |

|---|---|

| Anti-trichomonas | 1 |

| Trypanosomicidal | 10–100 |

Case Studies

Several case studies highlight the biological activity of dihydro-6-thioxo derivatives:

- Antimycobacterial Activity : A study reported that certain thiadiazine derivatives exhibited significant antimycobacterial activity against Mycobacterium tuberculosis, outperforming standard treatments when tested in vitro .

- Cytotoxicity Studies : In vitro tests on various human cancer cell lines indicated that certain structural modifications could enhance cytotoxicity and selectivity towards cancer cells while reducing toxicity to normal cells .

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity

- Anti-inflammatory Properties

- Anticancer Potential

Analytical Chemistry Applications

- High-Performance Liquid Chromatography (HPLC)

- This compound can be effectively analyzed using reverse-phase HPLC techniques. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method allows for the purification and identification of the compound in complex mixtures .

Materials Science Applications

- Polymer Chemistry

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and its analogs:

Key Observations :

- Electronic Effects : The thiadiazine core (target compound) has higher electron-withdrawing capacity due to sulfur atoms compared to triazines (Ammelide) or pyrimidines. This influences reactivity in substitution reactions .

- Biological Activity : Pyrimidine-diones with iodine substituents (e.g., 7a, 7c) exhibit antibacterial activity against B. catarrhalis at 0.128 mg/mL, while the thiadiazine derivative’s activity may depend on sulfur-mediated enzyme interactions .

- Synthetic Complexity: Bicyclic systems like thieno-diazepine-diones () require multi-step cyclization, whereas simpler diones (e.g., Ammelide) may form via direct condensation .

Preparation Methods

Classical Cyclization from Thiobarbituric Acid Derivatives

One of the primary routes to synthesize dihydro-6-thioxo-1,3,5-thiadiazine-2,4-dione derivatives involves the cyclization of thiobarbituric acid or its analogs with appropriate reagents such as hydrazonoyl halides or amines.

-

- Thiobarbituric acid is reacted with aromatic amines and formaldehyde in dioxane under acidic conditions (HCl) at room temperature for several hours (4–10 h).

- Alternatively, thiobarbituric acid reacts with hydrazonoyl halides in the presence of triethylamine in refluxing dioxane for 8–10 h, with hydrogen sulfide evolution indicating reaction progress.

Multicomponent Reaction (MCR) Using 1-Azadienes and Carbon Disulfide

A modern and efficient approach involves a one-step multicomponent reaction of in situ-generated 1-azadienes with carbon disulfide to form 3,6-dihydro-2H-1,3-thiazine-2-thiones, closely related to the target compound.

Cyclization via Reaction with Thiourea and Orthoformates

Another synthetic route involves the reaction of precursors such as hydrazine derivatives or triazine intermediates with thiourea or triethyl orthoformate under reflux conditions in solvents like acetic acid or DMF.

-

- Boiling acetic acid or DMF as solvent.

- Reaction times vary from several hours to overnight.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance the efficiency and yield of thiadiazine derivatives synthesis.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The classical cyclization method is well-established and provides reliable access to the thiadiazine core but requires longer reaction times and careful handling of hydrogen sulfide gas.

The multicomponent reaction using carbon disulfide is a novel and efficient approach that allows for rapid assembly of the thiadiazine ring with good yields and operational simplicity.

Microwave-assisted methods demonstrate the potential for green chemistry approaches by reducing reaction times and improving yields, which is advantageous for scale-up and industrial applications.

The choice of method depends on the desired substitution pattern, scale, and available starting materials. For example, fused thiadiazine derivatives require more complex precursors and reaction conditions involving thiourea and orthoformates.

Analytical characterization of products typically involves IR spectroscopy (noting C=O and C=S stretches), 1H NMR (to confirm ring protons and substituents), mass spectrometry, and elemental analysis to confirm purity and structure.

Q & A

Q. Q1. What are the recommended synthetic routes for Dihydro-6-thioxo-2H-1,3,5-thiadiazine-2,4(3H)-dione, and what reaction conditions optimize yield?

Methodological Answer: The compound can be synthesized via aminomethylation of xanthane hydride derivatives. Key steps include:

- Cyclocondensation : Reacting thiourea derivatives with carbonyl-containing reagents under acidic conditions (e.g., HCl catalysis) at 80–100°C for 6–8 hours .

- Thiolation : Introducing the thioxo group via sulfurization agents like P₂S₅ in anhydrous toluene, refluxed for 12 hours .

- Purification : Crystallization from ethanol/water mixtures yields >85% purity. Optimize stoichiometry (1:1.2 molar ratio of thiourea to carbonyl reagent) to minimize side products.

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

Methodological Answer:

- IR Spectroscopy : Confirm the thioxo (C=S) stretch at 1150–1250 cm⁻¹ and carbonyl (C=O) at 1650–1750 cm⁻¹ .

- ¹H/¹³C NMR : Identify deshielded protons adjacent to sulfur (δ 3.5–4.5 ppm for CH₂ groups) and carbonyl carbons (δ 160–180 ppm) .

- Mass Spectrometry : Prioritize molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiadiazine ring cleavage.

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported spectral data for thiadiazine-dione derivatives?

Methodological Answer: Discrepancies often arise from tautomerism or solvent effects. To address this:

- Variable Temperature NMR : Perform experiments in DMSO-d₆ at 25–80°C to observe tautomeric shifts (e.g., thione-thiol equilibrium) .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict dominant tautomers and compare with experimental data .

- Cross-Validation : Combine XRD (for solid-state structure) with solution-phase spectroscopy to identify solvent-induced conformational changes .

Q. Q4. What experimental design principles apply to studying the environmental stability of this compound in aqueous systems?

Methodological Answer:

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C and 40°C. Monitor degradation via HPLC-UV (λ = 254 nm) and identify metabolites (e.g., oxidized sulfone derivatives) .

- Photolysis : Expose solutions to UV light (λ = 300 nm) and analyze photoproducts using LC-MS/MS. Control for dissolved oxygen to differentiate oxidative vs. hydrolytic pathways .

- Data Interpretation : Use pseudo-first-order kinetics to calculate half-lives and activation energies for degradation.

Q. Q5. How can salt formation improve the solubility and bioavailability of this compound for pharmacological studies?

Methodological Answer:

- Counterion Selection : Screen organic (e.g., sodium, potassium) and inorganic (e.g., HCl, citrate) salts. Prioritize salts with >90% solubility in PBS (pH 7.4) .

- Crystallography : Use single-crystal XRD to confirm salt structure and hydrogen-bonding networks. For example, carboxylic acid salts enhance stability via intermolecular H-bonds .

- Bioavailability Testing : Compare logP values (via shake-flask method) and in vitro permeability (Caco-2 cell assays) between free base and salt forms .

Research Gaps and Recommendations

- Mechanistic Studies : Elucidate the role of solvent polarity in tautomerization using combined NMR/MD simulations .

- Ecotoxicology : Expand hydrolysis studies to soil matrices to assess leaching potential .

- Functionalization : Explore regioselective substitutions (e.g., halogenation) to modulate bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.